

4-(3-Chlorophenoxy)piperidine: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)piperidine

Cat. No.: B1349332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **4-(3-Chlorophenoxy)piperidine**. Due to the limited availability of public, in-depth experimental data for this specific compound, this document synthesizes information from analogous compounds and established scientific principles to offer a robust resource for handling, storage, and experimental design.

Core Chemical Profile

Property	Value	Source
IUPAC Name	4-(3-chlorophenoxy)piperidine	[1]
CAS Number	97840-40-9	[1][2]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[1][2]
Molecular Weight	211.69 g/mol	[1][2]
Sensitivity	Air Sensitive	[1][2]

Solubility Profile

Experimentally determined solubility data for **4-(3-Chlorophenoxy)piperidine** is not extensively published. However, based on its chemical structure and data for similar piperidine derivatives, a general solubility profile can be inferred. The hydrochloride salt of the compound

is also available, which typically exhibits different solubility characteristics, particularly in aqueous media.[\[3\]](#)[\[4\]](#)

Table 1: Predicted Solubility of **4-(3-Chlorophenoxy)piperidine**

Solvent Type	Solvent Examples	Predicted Solubility	Rationale & Remarks
Aqueous Media	Water, Buffers (pH 1.2-6.8)	Low	The presence of the chlorophenoxy group and the piperidine ring suggests limited aqueous solubility. For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution. [5]
Polar Aprotic Solvents	Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)	Soluble	These solvents are generally effective at dissolving a wide range of organic compounds.
Polar Protic Solvents	Methanol, Ethanol	Soluble	The piperidine nitrogen can interact with protic solvents, aiding solubility.
Non-polar Organic Solvents	Dichloromethane, Chloroform	Likely Soluble	The aromatic and aliphatic components of the molecule suggest solubility in these solvents.

Stability Profile

The stability of **4-(3-Chlorophenoxy)piperidine** is a critical factor for its storage and use in experimental settings. While specific degradation pathways are not extensively documented, piperidine-containing compounds can be susceptible to degradation under certain conditions. [5] The compound is noted to be air-sensitive. [1][2]

Table 2: Inferred Stability of **4-(3-Chlorophenoxy)piperidine** under Various Conditions

Condition	Potential Effect on Stability	Recommendations for Handling and Storage
pH	Likely most stable at a neutral pH. Hydrolysis of the ether linkage may occur at acidic or basic pH. [5]	Store solutions at a neutral pH. Prepare fresh solutions before each experiment.
Temperature	Elevated temperatures can accelerate degradation.	Store the solid compound and solutions at low temperatures (e.g., 4°C or -20°C). [5] Avoid repeated freeze-thaw cycles for solutions.
Light	Exposure to UV light may cause isomerization or degradation. A study on a similar compound showed cis-trans isomerization upon UV exposure. [6]	Protect the solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil. [5] [6]
Oxidation	The piperidine ring may be susceptible to oxidation.	Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **4-(3-Chlorophenoxy)piperidine**, adapted from established protocols.

Protocol 1: Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.^[7]

Objective: To determine the equilibrium solubility of **4-(3-Chlorophenoxy)piperidine** in aqueous media at different pH values.

Materials:

- **4-(3-Chlorophenoxy)piperidine**
- pH buffers (e.g., pH 1.2, 4.5, 6.8)
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
- Calibrated pH meter
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **4-(3-Chlorophenoxy)piperidine** to a known volume of each pH buffer in separate vials.
- Secure the vials on an orbital shaker set to 37 ± 1 °C.
- Shake the samples for a predetermined time (e.g., 24 or 48 hours, to be established in a preliminary experiment) to reach equilibrium.
- After incubation, allow the vials to stand to let undissolved particles settle.
- Carefully withdraw an aliquot of the supernatant.
- Immediately filter or centrifuge the aliquot to remove any undissolved solid.
- Measure the pH of the remaining solution to confirm it has not changed significantly.

- Dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated analytical method.
- Perform at least three replicate determinations for each pH condition.

Protocol 2: HPLC-Based Stability Assessment

This protocol is adapted from stability studies of other piperidine derivatives and provides a framework for assessing the stability of **4-(3-Chlorophenoxy)piperidine** under various stress conditions.^{[5][6]}

Objective: To evaluate the stability of **4-(3-Chlorophenoxy)piperidine** in solution under conditions of varying pH, temperature, and light exposure.

Materials:

- **4-(3-Chlorophenoxy)piperidine**
- Solvents (e.g., acetonitrile, water)
- Buffers of different pH values
- Temperature-controlled incubator
- Photostability chamber or UV lamp
- HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **4-(3-Chlorophenoxy)piperidine** in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- **Working Solution Preparation:** Dilute the stock solution with the desired stress condition medium (e.g., acidic buffer, basic buffer, water) to a final concentration suitable for HPLC

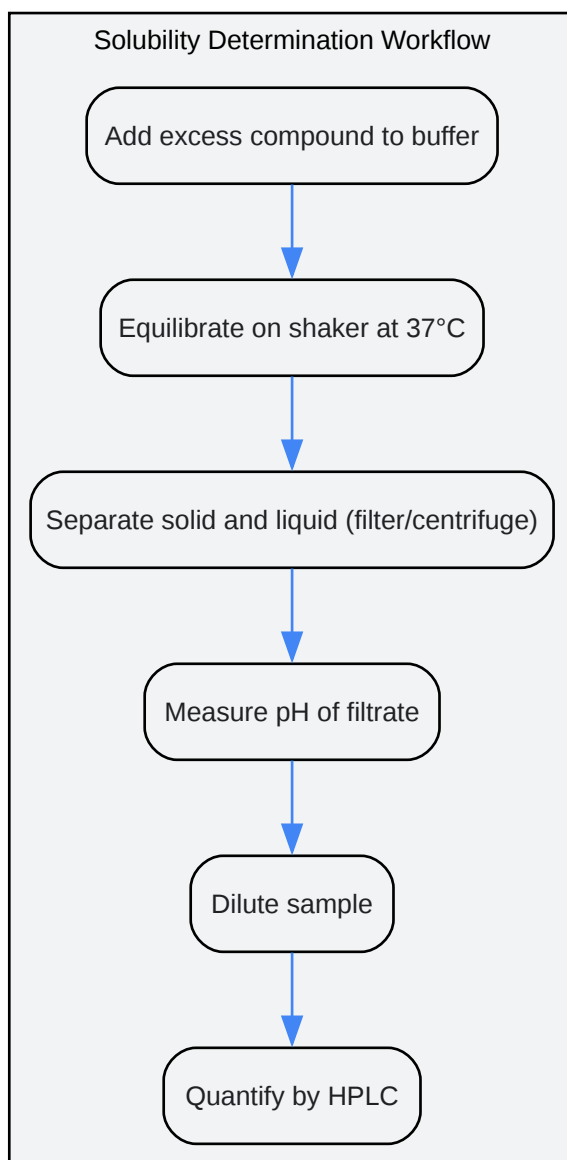
analysis.

- Stress Conditions:
 - pH: Incubate the working solutions at different pH values (e.g., acidic, neutral, basic) at a controlled temperature.
 - Temperature: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).
 - Light: Expose the working solution to a controlled light source (e.g., UV lamp at 365 nm) while keeping a control sample in the dark.
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
- HPLC Analysis: Inject the aliquots into the HPLC system.
- Data Analysis:
 - Determine the peak area of the parent compound at each time point.
 - Calculate the percentage of the compound remaining relative to the initial (t=0) concentration.
 - Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

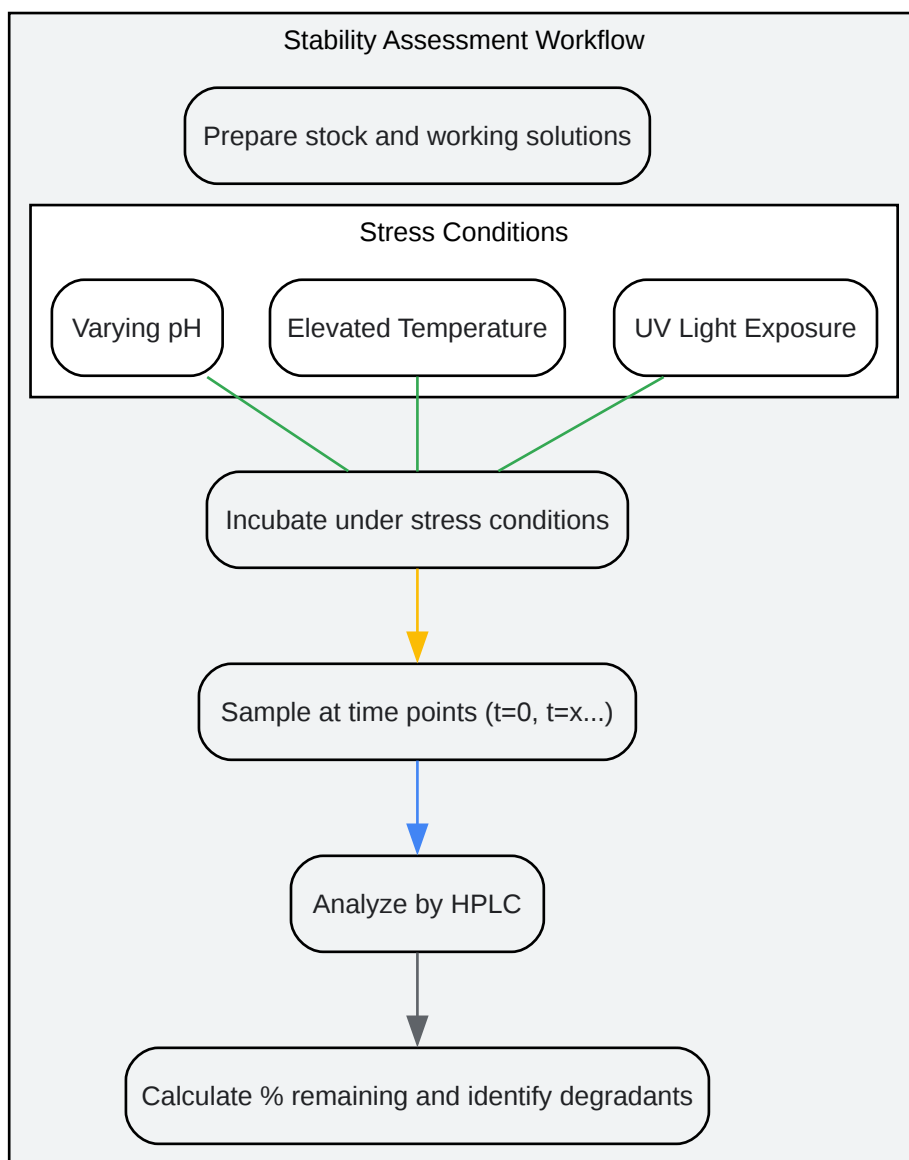
Signaling Pathways and Experimental Workflows

The following diagrams illustrate logical workflows for key experimental procedures.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Workflow for HPLC-Based Stability Assessment.

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